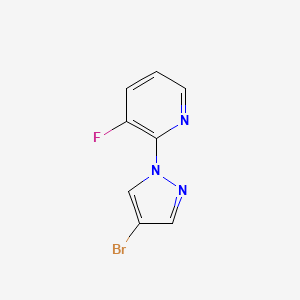

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine

Description

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluoropyridine (molecular formula: C₇H₆BrN₃F, molecular weight: 212.05 g/mol, CAS: EN300-127263) is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, linked to a 3-fluoropyridine moiety . With a purity of 95%, it is primarily utilized in pharmaceutical and materials research, particularly in DNA-encoded libraries (DELs) for lead compound discovery due to its aryl halide functionality, which facilitates cross-coupling reactions like Suzuki-Miyaura .

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-6-4-12-13(5-6)8-7(10)2-1-3-11-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURNEWQPLMWVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341900-28-4 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 3-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the pyridine ring, resulting in the formation of the desired product.

Chemical Reactions Analysis

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine has several scientific research applications:

Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Agrochemicals: It is employed in the development of new agrochemical agents, including herbicides and fungicides, due to its ability to interact with biological targets in plants.

Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties, which can be applied in various technological applications.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of particular enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Brominated Pyrazole-Pyridine Derivatives

a. 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

- Molecular Formula : C₈H₆BrN₃

- Molecular Weight : 224.05 g/mol

- CAS : 77556-27-5

This analog lacks the fluorine atom on the pyridine ring. The absence of fluorine reduces electron-withdrawing effects, which may decrease reactivity in cross-coupling reactions compared to the fluorinated derivative. Its higher molecular weight (224.05 vs. 212.05) also suggests differences in solubility and lipophilicity .

b. 2-(6-Bromopyridin-3-yl)acetic Acid

- Molecular Formula: C₇H₅BrNO₂

- Molecular Weight : 230.03 g/mol

This compound replaces the pyrazole ring with a pyridine-acetic acid group. The carboxylic acid moiety introduces hydrogen-bonding capacity, making it more hydrophilic than 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine. Such differences impact its utility in DELs, where lipophilicity is often prioritized for membrane permeability .

Aryl Halide-Containing Compounds for DELs

Compounds like 3-iodobenzoic acid and 5-iodonicotinic acid () share the aryl halide motif but differ in core structure:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-Iodobenzoic acid | C₇H₅IO₂ | 263.02 | Carboxylic acid group enhances solubility; iodine offers slower coupling kinetics vs. bromine |

| 5-Iodonicotinic acid | C₆H₄INO₂ | 249.01 | Pyridine ring with iodine at 5-position; similar electronic effects to fluoropyridine but bulkier |

| Target Compound | C₇H₆BrN₃F | 212.05 | Fluorine enhances reactivity; pyrazole-pyridine core improves rigidity |

The target compound’s smaller size and fluorine substituent may confer advantages in reaction efficiency and spatial orientation in drug-target interactions compared to iodinated analogs .

Pyrazol-3-one Derivatives (Patent Examples)

Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₂H₁₁BrClN₂O

- Molecular Weight : 329.59 g/mol

This compound features a pyrazol-3-one core with bromine and chlorophenyl groups. The ketone group introduces polarity, contrasting with the pyridine ring’s aromaticity in the target compound. Such structural differences suggest divergent applications, such as kinase inhibition vs. cross-coupling utility .

Stability and Commercial Availability

This compound is listed as discontinued by CymitQuimica (), likely due to synthesis challenges or instability. In contrast, analogs like 2-(4-bromo-1H-pyrazol-1-yl)acetic acid remain available, suggesting better stability or broader applicability .

Key Research Findings

- Reactivity: The fluorine atom in the target compound enhances electrophilicity at the pyridine ring, accelerating cross-coupling reactions compared to non-fluorinated analogs .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a brominated pyrazole and a fluorinated pyridine, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C₈H₆BrN₃F

- Molecular Weight : 224.06 g/mol

The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's nucleophilic character, making it suitable for various chemical transformations and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in therapeutic contexts. Its structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its medicinal applications.

The mechanism of action is primarily through binding to specific enzymes or receptors, thereby modulating biological pathways. This interaction can lead to inhibition or activation of various cellular processes, depending on the target .

Anticancer Activity

A series of studies have focused on the anticancer properties of compounds similar to this compound. For instance, derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. In particular:

- Compounds with structural similarities have demonstrated effectiveness against specific cancer types, suggesting that modifications to the pyrazole or pyridine rings can enhance efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. It has shown activity against various bacterial strains and fungi, indicating its broad-spectrum antimicrobial properties. For example:

- In vitro studies revealed significant inhibition of bacterial growth at specific concentrations, highlighting its potential in treating infections .

Comparative Biological Activity Table

| Compound | Activity Type | Target/Pathway | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | Varies by study |

| Similar Pyrazole Derivative | Antimicrobial | Bacterial strains | 40 µg/mL |

| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 Inhibition | Immune response signaling | 0.2 |

Synthesis and Applications

The synthesis of this compound typically involves coupling reactions that allow for the formation of complex molecules under mild conditions. Notable methods include palladium-catalyzed Suzuki coupling reactions.

Applications

This compound finds applications in:

- Medicinal Chemistry : As a building block for potential pharmaceuticals targeting specific enzymes or receptors.

- Agrochemicals : Development of herbicides and fungicides.

- Material Science : Synthesis of materials with unique electronic or optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.